molecular formula C11H16ClNO2 B3014275 Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride CAS No. 1269634-10-7

Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride

Cat. No.: B3014275
CAS No.: 1269634-10-7
M. Wt: 229.7
InChI Key: CFTKIILFRJNCHM-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is a chiral amine ester hydrochloride with a molecular formula of C₁₁H₁₆ClNO₂ (exact mass: 229.09 g/mol). The compound features a 3-methylphenyl substituent on the β-carbon of the propanoate ester, with the amino group protonated as a hydrochloride salt. This structure is critical for its physicochemical properties, including solubility in polar solvents (e.g., methanol, water) and stability under acidic conditions .

The compound is typically synthesized via esterification of 3-amino-3-(3-methylphenyl)propanoic acid followed by HCl salt formation, a method analogous to related compounds described in patent literature . Its primary applications include serving as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and inflammatory pathways .

Properties

IUPAC Name

methyl 3-amino-3-(3-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTKIILFRJNCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride typically involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-β-nitrostyrene. This intermediate is then reduced to 3-methylphenylpropan-1-amine, which is subsequently esterified with methyl chloroformate to yield the final product .

Industrial Production Methods

the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key structural analogs differ in substituents on the phenyl ring, which significantly alter electronic, steric, and solubility properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Reference ID
Methyl 3-amino-3-(3-methylphenyl)propanoate HCl 3-CH₃ C₁₁H₁₆ClNO₂ 229.09 Lipophilic (logP ~1.8), stable in acidic conditions
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl 3-F C₁₁H₁₅ClFNO₂ 247.70 Enhanced polarity (logP ~1.2), improved metabolic stability
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-F₂ C₁₀H₁₂ClF₂NO₂ 235.66 Electron-withdrawing groups reduce basicity (pKa ~6.8)
Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl 3-OCH₃ C₁₁H₁₆ClNO₃ 245.10 Increased solubility (logP ~0.9) due to polar OCH₃ group
Methyl 3-amino-3-(thiophen-3-yl)propanoate HCl Thiophene-3-yl C₈H₁₁ClNO₂S 221.69 Conjugated system alters UV absorbance (λmax ~270 nm)

Key Observations :

  • Lipophilicity : Methyl and fluorine substituents increase lipophilicity compared to methoxy or hydroxyl groups .
  • Acid-Base Behavior: Electron-withdrawing groups (e.g., F) lower the pKa of the amino group, reducing protonation susceptibility .
  • Metabolic Stability : Fluorinated analogs exhibit slower ester hydrolysis rates, making them preferable for prodrug designs .

Ester Group Modifications

Replacing the methyl ester with ethyl or tert-butyl esters impacts hydrolysis kinetics and bioavailability:

Compound Name Ester Group Hydrolysis Half-Life (pH 7.4) Bioavailability (Oral) Reference ID
Methyl 3-amino-3-(3-methylphenyl)propanoate HCl Methyl 12.5 hours Moderate (~40%)
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl Ethyl 18.2 hours Higher (~55%)
tert-Butyl 3-amino-3-phenylpropanoate HCl tert-Butyl >24 hours Low (~20%)

Key Observations :

  • Larger ester groups (e.g., ethyl, tert-butyl) slow hydrolysis, enhancing plasma stability but reducing intestinal absorption .
  • Methyl esters balance stability and bioavailability, making them common in prodrug formulations .

Biological Activity

Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an amino group and a 3-methylphenyl substituent, suggests potential biological activities that warrant detailed exploration. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H15NO2·HCl
  • Molecular Weight : 233.71 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water, ethanol, and methanol

The compound's structure allows for various interactions with biological molecules, primarily through hydrogen bonding and hydrophobic interactions due to the presence of the methylphenyl group.

This compound is believed to exert its biological effects through several mechanisms:

  • Receptor Interaction : It may act as an agonist for adrenergic receptors, influencing neurotransmitter release and modulating sympathetic nervous system activity.
  • Enzyme Modulation : The amino group can participate in hydrogen bonding with enzymes or receptors, potentially altering their activity and leading to various physiological effects.

Antitumor Activity

Research has indicated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related analogs have shown:

CompoundCell LineIC50 (µM)Activity
Compound AJurkat (T-cell leukemia)<10High
Compound BHT29 (colon cancer)23.30 ± 0.35Moderate

While specific data on this compound is limited, the structural similarities suggest potential antitumor properties that merit further investigation.

Neuropharmacological Effects

The compound's potential as a neuroactive agent has been explored in the context of treating disorders such as ADHD and depression. Its mechanism as an alpha-2 adrenergic agonist may lead to:

  • Reduction in Sympathetic Activity : This can result in decreased heart rate and blood pressure.
  • Enhanced Attention and Focus : Similar compounds have been shown to improve attention spans in clinical settings.

Case Studies

  • Study on Analog Compounds : A study focusing on structurally similar compounds reported significant anti-cancer activity through modulation of apoptotic pathways in Jurkat cells. The findings suggest that modifications to the phenyl ring can enhance cytotoxicity.
  • Neuropharmacological Research : Research on methylated phenyl propanoates indicated promising results in managing ADHD symptoms by improving norepinephrine release dynamics.

Toxicity and Safety Profile

While this compound shows promise, it also presents certain toxicity concerns:

  • Moderate Toxicity : Reports indicate potential side effects such as respiratory depression and cardiovascular issues at high doses.
  • Safety Measures : Handling should be done with caution, ensuring proper laboratory protocols are followed.

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